N-((6-(羟氨基)-6-氧代己基)氧基)-3,5-二甲基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide” is a complex organic molecule. It contains a benzamide moiety (a benzene ring attached to a carboxamide group), which is a common feature in many pharmaceuticals and biologically active compounds . The molecule also has a hydroxyamino group and an oxohexyl group, which could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide detailed information about the arrangement of atoms within the molecule and their chemical environments .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the hydroxyamino group could participate in redox reactions, and the benzamide moiety could undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include solubility, melting point, boiling point, and reactivity .科学研究应用
Pancreatic Neuroendocrine Tumor Cells
LMK-235, a selective class IIA HDAC inhibitor, has been studied for its effects on pancreatic neuroendocrine tumor (pNET) cells . The study found that LMK-235 had significant effects on cell viability, indicating its potential as a therapeutic approach in pNET .
Breast Cancer in Very Young Women
Research has shown that LMK-235 could be a potential treatment in breast cancer affecting very young women (BCVY) . The study found that BCVY cell lines showed greatly reduced progression when treated with LMK-235 . Moreover, overexpression of HDAC5 in BCVY, which correlates with lower survival rates, suggests that LMK-235 could be a potential treatment .
Breast Cancer
In general, LMK-235 has also been studied for its potential as a treatment for breast cancer . The HDAC5 inhibitor LMK-235 inhibited cell growth and induced apoptosis in breast cancer cells . The study also suggested that the combination of LMK-235 and bortezomib presents a novel therapeutic approach for breast cancer .
作用机制
Target of Action
LMK-235 selectively inhibits class IIA histone deacetylases (HDACs), specifically HDAC4 and HDAC5 . These HDACs play a crucial role in epigenetic mechanisms, impacting gene expression and cellular processes.
Mode of Action
LMK-235 interferes with HDAC5 functionality, affecting downstream pathways. Specifically:
- ERK-1/2 Pathway : LMK-235 inhibits HDAC5, disrupting this pathway. ERK-1/2 is crucial for cancer stem cell differentiation .
安全和危害
未来方向
属性
IUPAC Name |
N-[6-(hydroxyamino)-6-oxohexoxy]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-11-8-12(2)10-13(9-11)15(19)17-21-7-5-3-4-6-14(18)16-20/h8-10,20H,3-7H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYZCEONIWEUAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1418033-25-6 |
Source
|
Record name | N-((6 (hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。